molecular formula C4H3NOS B1600288 Isothiazole-4-carbaldehyde CAS No. 822-54-8

Isothiazole-4-carbaldehyde

Cat. No. B1600288
CAS RN: 822-54-8
M. Wt: 113.14 g/mol
InChI Key: UNRYEXYOMXENNP-UHFFFAOYSA-N
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Description

Isothiazole-4-carbaldehyde is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains nitrogen and sulfur atoms . The isothiazole ring is unsaturated and features an S-N bond .


Synthesis Analysis

Isothiazoles are produced by oxidation of enamine-thiones . A simple, rapid, and eco-friendly synthesis of isothiazoles has been developed for the first time, which involves the use of ammonium thiocyanate . A valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .


Molecular Structure Analysis

The molecular formula of Isothiazole-4-carbaldehyde is C4H3NOS . It is structurally related to isothiazole . The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazoles exhibit a broad range of useful properties which prompted researchers to study the synthesis and chemical transformations of its derivatives . A detailed mechanistic explanation of the isothiazole formation reaction is clearly explained by control experiments .


Physical And Chemical Properties Analysis

Isothiazole-4-carbaldehyde has a molar mass of 113.138 Da . More detailed physical and chemical properties could not be found in the retrieved sources.

Scientific Research Applications

Pharmaceutical Applications: Antimicrobial Agents

Isothiazole-4-carbaldehyde derivatives have been studied for their potential as antimicrobial agents. The thiazole ring is a common motif in many antimicrobial drugs, such as sulfathiazole . The modification of the thiazole-based compounds can lead to new molecules with potent antimicrobial activities, which is crucial in the fight against drug-resistant bacteria.

Anticancer Research

Thiazole derivatives, including those with the Isothiazole-4-carbaldehyde structure, have shown promise in anticancer research. Compounds like tiazofurin, which contain a thiazole moiety, have been used in cancer treatment . Research into Isothiazole-4-carbaldehyde could lead to the development of new anticancer drugs with improved efficacy and reduced side effects.

Antifungal Applications

Isothiazole-4-carbaldehyde and its derivatives also exhibit antifungal properties. Antifungal drugs such as abafungin are based on the thiazole structure . The exploration of Isothiazole-4-carbaldehyde in this field could contribute to the development of new antifungal medications, particularly for treating systemic fungal infections.

Neuroprotective Properties

Thiazole derivatives have been associated with neuroprotective properties. This includes potential treatments for neurodegenerative diseases like Alzheimer’s disease . Isothiazole-4-carbaldehyde could be a key compound in synthesizing drugs that help protect neuronal cells and improve cognitive functions.

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for developing new pain relief medications. Isothiazole-4-carbaldehyde could be utilized to create drugs that effectively manage pain without the adverse effects associated with some current analgesics .

Antioxidant Properties

Isothiazole-4-carbaldehyde has been investigated for its antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases. Thiazole derivatives have shown potential in this area, which could lead to the development of new antioxidant therapies .

Agricultural Applications: Agrochemicals

Beyond medical applications, Isothiazole-4-carbaldehyde derivatives can be used in the synthesis of agrochemicals. These compounds can play a role in developing new pesticides or herbicides, contributing to increased agricultural productivity and food security .

Mechanism of Action

Target of Action

Isothiazole-4-carbaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is the oxysterol binding protein (PcORP1) . This protein plays a crucial role in the regulation of lipid metabolism and cellular signaling pathways .

Mode of Action

It is believed to interact with its targets, such as pcorp1, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these proteins, thereby affecting the physiological processes they regulate .

Biochemical Pathways

Isothiazole-4-carbaldehyde, as part of the thiazole family, is known to affect various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and other drug molecules . .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of Isothiazole-4-carbaldehyde, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of Isothiazole-4-carbaldehyde on molecular and cellular processes require further investigation.

Safety and Hazards

Isothiazole-4-carbaldehyde should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Isothiazoles are significant in the field of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . The synthesis of 5-acylhydrazine derivatives of ethyl 3-methyl-4-isothiazolo-carboxylate and their transformations under alcoxides influence have been described and presented .

properties

IUPAC Name

1,2-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRYEXYOMXENNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433664
Record name ISOTHIAZOLE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

822-54-8
Record name ISOTHIAZOLE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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